molecular formula C12H11ClN2O2 B2423964 N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 847399-86-4

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B2423964
CAS No.: 847399-86-4
M. Wt: 250.68
InChI Key: KPOYYRCATRSCPW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethyl-1,3-oxazole in the presence of a base such as triethylamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an amine, such as 4-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is used.

    Oxidation: Oxidized derivatives of the oxazole ring or carboxamide group.

    Reduction: Reduced forms of the oxazole ring or carboxamide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stands out due to its unique combination of the oxazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYYRCATRSCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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